molecular formula C45H36O22 B12828927 (2R,2'R,3R,3'R)-6,6'-Methylenebis(5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-6,3-diyl) bis(3,4,5-trihydroxybenzoate)

(2R,2'R,3R,3'R)-6,6'-Methylenebis(5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-6,3-diyl) bis(3,4,5-trihydroxybenzoate)

Cat. No.: B12828927
M. Wt: 928.8 g/mol
InChI Key: XFXWWUQNBXYTCW-SBTBOKMESA-N
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Description

The compound (2R,2’R,3R,3’R)-6,6’-Methylenebis(5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-6,3-diyl) bis(3,4,5-trihydroxybenzoate) is a complex polyphenolic molecule. It is characterized by multiple hydroxyl groups and aromatic rings, which contribute to its significant antioxidant properties. This compound is often studied for its potential health benefits, including anti-inflammatory, anticancer, and cardioprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,2’R,3R,3’R)-6,6’-Methylenebis(5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-6,3-diyl) bis(3,4,5-trihydroxybenzoate) typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chroman and benzoate units.

    Condensation Reaction: The chroman units are condensed with the benzoate units under acidic or basic conditions to form the desired compound.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reactions efficiently.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality of the final product.

    Quality Control: Implementing rigorous quality control measures to monitor the purity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones.

    Reduction: Reduction reactions can convert the quinone forms back to the original hydroxy forms.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced hydroxy derivatives.

    Substitution Products: Esterified or etherified derivatives.

Scientific Research Applications

Chemistry

    Antioxidant Studies: Used to study antioxidant mechanisms and efficacy.

    Synthetic Chemistry: Employed as a building block for more complex molecules.

Biology

    Cellular Studies: Investigated for its effects on cellular oxidative stress and signaling pathways.

    Enzyme Inhibition: Studied for its potential to inhibit enzymes involved in oxidative stress.

Medicine

    Anti-inflammatory: Explored for its potential to reduce inflammation in various disease models.

    Anticancer: Investigated for its ability to inhibit cancer cell proliferation and induce apoptosis.

    Cardioprotective: Studied for its potential to protect against cardiovascular diseases.

Industry

    Food Additives: Used as a natural antioxidant in food preservation.

    Cosmetics: Incorporated into skincare products for its antioxidant properties.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby reducing oxidative stress. The molecular targets include various enzymes and signaling pathways involved in oxidative stress and inflammation. It can modulate the activity of transcription factors such as NF-κB and Nrf2, which play crucial roles in cellular responses to oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Epigallocatechin Gallate (EGCG): A major catechin found in green tea with similar antioxidant properties.

    Resveratrol: A polyphenolic compound found in grapes and berries, known for its antioxidant and anti-inflammatory effects.

    Curcumin: The active component of turmeric, with potent antioxidant and anti-inflammatory properties.

Uniqueness

    Structural Complexity: The compound’s unique structure, with multiple hydroxyl groups and aromatic rings, provides a higher degree of antioxidant activity compared to simpler polyphenols.

    Specificity: Its specific molecular configuration allows for targeted interactions with certain enzymes and signaling pathways, making it more effective in certain biological contexts.

This detailed overview provides a comprehensive understanding of (2R,2’R,3R,3’R)-6,6’-Methylenebis(5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-6,3-diyl) bis(3,4,5-trihydroxybenzoate), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C45H36O22

Molecular Weight

928.8 g/mol

IUPAC Name

[(2R,3R)-6-[[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-6-yl]methyl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C45H36O22/c46-22-12-32-20(10-34(42(64-32)14-1-24(48)38(58)25(49)2-14)66-44(62)16-5-28(52)40(60)29(53)6-16)36(56)18(22)9-19-23(47)13-33-21(37(19)57)11-35(43(65-33)15-3-26(50)39(59)27(51)4-15)67-45(63)17-7-30(54)41(61)31(55)8-17/h1-8,12-13,34-35,42-43,46-61H,9-11H2/t34-,35-,42-,43-/m1/s1

InChI Key

XFXWWUQNBXYTCW-SBTBOKMESA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=C(C(=C2)O)CC3=C(C4=C(C=C3O)O[C@@H]([C@@H](C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=C(C(=C2)O)CC3=C(C4=C(C=C3O)OC(C(C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Origin of Product

United States

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